molecular formula C10H20O B1661959 1-Cyclohexyl-1-butanol CAS No. 4352-42-5

1-Cyclohexyl-1-butanol

Cat. No. B1661959
CAS RN: 4352-42-5
M. Wt: 156.26 g/mol
InChI Key: MTUCYAOJXPTLHZ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1-butanol is a chemical compound with the molecular formula C10H20O . It has an average mass of 156.265 Da and a monoisotopic mass of 156.151413 Da .


Molecular Structure Analysis

The molecular structure of 1-Cyclohexyl-1-butanol consists of a butanol molecule where one of the hydrogen atoms in the butyl group is replaced by a cyclohexyl group . It has one hydrogen bond donor and one hydrogen bond acceptor .


Physical And Chemical Properties Analysis

1-Cyclohexyl-1-butanol has a density of 0.9±0.1 g/cm3, a boiling point of 228.2±8.0 °C at 760 mmHg, and a flash point of 100.1±8.6 °C . It has three freely rotating bonds and no violations of the Rule of 5 .

Scientific Research Applications

  • Extraction of Polar Compounds : 1-Butanol, a close relative of 1-Cyclohexyl-1-butanol, has been effectively used for the extraction of polar molecules from aqueous solutions in organic synthesis. It demonstrates high affinity for polar molecules due to its nanostructure, which can form small inverse micelles of water to accommodate polar solutes (König, Reetz, & Thiel, 2018).

  • Fermentative Butanol Production : Butanol is used as an intermediate in chemical synthesis and as a solvent in various industries. Its biological production was a significant industrial process in the early 20th century. Advances in biotechnology have renewed interest in fermentative butanol production, leveraging the use of renewable resources (Lee et al., 2008).

  • Liquid-Liquid Equilibrium Studies : Studies on liquid-liquid equilibrium, especially involving nicotine extraction, have shown that cyclohexane (structurally related to 1-Cyclohexyl-1-butanol) is more effective than 1-butanol as a solvent for nicotine extraction (Maduro & Aznar, 2007).

  • -butanol, a compound similar to 1-Cyclohexyl-1-butanol, from a non-native host. This shows the potential for bio-based production of related compounds using modified microbial hosts (Atsumi et al., 2008).
  • Chemical Synthesis and Characterization : Studies have been conducted on the synthesis and characterization of novel cyclohexyl compounds, including investigations into their cytotoxic actions. Such research contributes to understanding the properties and potential applications of cyclohexyl-related compounds (Savić et al., 2014).

  • Environmental Applications in Chemical Engineering : The synthesis of cyclohexanone oxime, a key intermediate for caprolactam production, has been studied.

This process traditionally requires t-butanol as an organic solvent, but solvent-free liquid-liquid-solid heterogeneous reactions have been successfully implemented in microreaction systems. This reflects the potential for environmentally friendly and economical approaches in chemical engineering, relevant to compounds structurally related to 1-Cyclohexyl-1-butanol (Hu, Dong, Wang, & Luo, 2018).

properties

IUPAC Name

1-cyclohexylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-2-6-10(11)9-7-4-3-5-8-9/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUCYAOJXPTLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884063
Record name Cyclohexanemethanol, .alpha.-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-1-butanol

CAS RN

4352-42-5
Record name α-Propylcyclohexanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4352-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanemethanol, alpha-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004352425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanemethanol, .alpha.-propyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanemethanol, .alpha.-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-propylcyclohexanemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.200
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
O Grummitt, Z Mandel - Journal of the American Chemical Society, 1956 - ACS Publications
… checked by hydrogenation to 1cyclohexyl-1-butanol and 1-cyclohexyl-l-acetoxybutane (XII), respectively, and comparison of the infrared spectra with that of authentic samples. Pyrolysis …
Number of citations: 11 pubs.acs.org
K Ranjitha, CK Narayana, TK Roy - Journal of Horticultural Sciences, 2013 - jhs.iihr.res.in
A comparative study of the aroma profile of an alcoholic beverage (wine) and natural juice from banana cv. Robusta was performed. The study showed disappearance and synthesis of …
Number of citations: 2 jhs.iihr.res.in
BG Gowenlock, GB Richter-Addo - Chemical reviews, 2004 - ACS Publications
The discovery of important roles of C-nitroso compounds in various biological metabolic processes has generated a renewed interest in the general chemical properties of …
Number of citations: 253 pubs.acs.org
M Bossart, R Fässler, J Schoenberger… - European Journal of …, 2002 - Wiley Online Library
Stereoselective aryl migration reactions from sulfur in sulfonates and sulfonamides to C‐centered radicals are reported. The 1,5‐aryl migration from sulfur to differently substituted C‐…
M O'Neill, D Beecher, D Mangan, AS Rowan… - Tetrahedron …, 2012 - Elsevier
… For 1-cyclohexyl-1-butanol 2a, analysis was performed on a Varian Chirasil DEX CB column (25 m × 0.25 mm × 0.25 μm). Helium was used as a carrier gas. Method: 80 C hold for 3 min…
Number of citations: 12 www.sciencedirect.com
K Ranjitha, CK Narayana, TK Roy - 2013 - Society for Promotion of Horticulture
Number of citations: 0
ЛГ Гидранович, ОА Ходос - 2019 - core.ac.uk
The purpose of teaching of bioorganic chemistry. Bioorganic chemistry is the sphere of science studying structure and mechanisms of functioning of biologically active molecules on the …
Number of citations: 0 core.ac.uk
S Franco Ulloa - 2021 - amsdottorato.unibo.it
… Computational modeling of 1cyclohexyl 1-butanol in a classical FF. A molecule is described as a series of points (atoms) with a predetermined connectivity. From a physical perspective, …
Number of citations: 4 amsdottorato.unibo.it

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